molecular formula C13H18ClN3O4 B5129239 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride

2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride

Cat. No. B5129239
M. Wt: 315.75 g/mol
InChI Key: IBXIHECJBCPCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that is used as a pharmacological tool to study the mechanisms of action of various drugs on the central nervous system.

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride is not fully understood. However, it is believed to act as a competitive antagonist at various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. The compound is also thought to inhibit the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride are complex and depend on the specific receptors and neurotransmitters involved. The compound has been shown to modulate the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to affect various physiological processes such as blood pressure, heart rate, and body temperature.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride in lab experiments is its high potency and selectivity for various receptors and neurotransmitters. This makes it a useful tool for studying the mechanisms of action of various drugs on the central nervous system. However, one limitation of the compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the use of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride in scientific research. One area of interest is the study of the compound's effects on the release and uptake of neurotransmitters in specific regions of the brain. Another area of interest is the development of new compounds based on the structure of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride that may have improved potency and selectivity for specific receptors and neurotransmitters. Finally, the compound may have potential therapeutic applications for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride involves the reaction of 4-nitrobenzoyl chloride with 1-piperazineethanol in the presence of a base such as triethylamine. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound. The purity of the compound can be assessed using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride is used in scientific research as a pharmacological tool to study the mechanisms of action of various drugs on the central nervous system. It is commonly used in the study of serotonin receptors, dopamine receptors, and adrenergic receptors. The compound is also used in the study of the effects of drugs on the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4.ClH/c17-10-9-14-5-7-15(8-6-14)13(18)11-1-3-12(4-2-11)16(19)20;/h1-4,17H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXIHECJBCPCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methanone;hydrochloride

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